1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride
Description
The compound 1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride is a heterocyclic molecule featuring a pyrazole core substituted with an amine group at position 4 and a tetrazole ring linked via a methyl group at position 1 (Figure 1). The tetrazole moiety is further substituted with a 2-chlorophenyl group, which introduces electron-withdrawing effects and steric bulk. The hydrochloride salt enhances solubility, a common feature in pharmaceutical candidates .
Properties
IUPAC Name |
1-[[1-(2-chlorophenyl)tetrazol-5-yl]methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN7.ClH/c12-9-3-1-2-4-10(9)19-11(15-16-17-19)7-18-6-8(13)5-14-18;/h1-6H,7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUDBSOXSQIJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)CN3C=C(C=N3)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Properties and Structural Features
The target compound (CAS #2110523-93-6) has a molecular formula of C₁₁H₁₁Cl₂N₇ and a molecular weight of 312.16 g/mol. Its structure presents several synthetic challenges:
- A 1,2,3,4-tetrazole ring with a 2-chlorophenyl substituent at the N-1 position
- A pyrazole ring with an amine group at the 4-position
- A methylene bridge connecting the tetrazole C-5 position to the pyrazole N-1 position
- A hydrochloride salt form of the primary amine
Table 1: Physicochemical Properties of Target Compound
This compound belongs to a class of molecules combining tetrazole and pyrazole heterocycles, which often exhibit interesting biological activities. The synthesis requires careful regioselective functionalization and efficient linking of the heterocyclic components.
Retrosynthetic Analysis
Based on retrosynthetic analysis, several potential synthetic routes can be proposed for the target compound. The key disconnections suggest two principal approaches:
- Tetrazole-First Approach : Synthesize the tetrazole component first, functionalize at C-5, then link to the pyrazole component
- Pyrazole-First Approach : Prepare the pyrazole-4-amine, functionalize for linking, then connect to the tetrazole component
Each approach has distinct advantages and challenges, which will be analyzed in the following sections.
Synthesis of the Tetrazole Component
General Methods for Tetrazole Synthesis
The synthesis of the 1-(2-chlorophenyl)-1H-tetrazole component represents a key challenge. Several methods are applicable based on related tetrazole syntheses:
From 2-Chloroaniline via Diazonium Intermediates
This approach involves:
- Diazotization of 2-chloroaniline to form the diazonium salt
- Reaction with sodium azide to form the azide intermediate
- Cyclization to form the tetrazole ring
Direct N-Arylation of Tetrazole
An alternative approach utilizes direct N-arylation of preformed tetrazole with 2-chlorophenyl halides using copper-catalyzed coupling methods.
Specific Procedure for Tetrazole Component
A procedure adaptable from similar tetrazole syntheses involves:
Step 1: Preparation of 1-(2-chlorophenyl)-1H-tetrazole
This step can be accomplished through reaction of 2-chloroaniline with sodium azide and triethyl orthoformate under appropriate conditions. The reaction proceeds via formation of a diazonium salt, conversion to an azide intermediate, and subsequent cyclization.
Step 2: Functionalization at C-5 position
For introducing the methylene bridge, a procedure involving oxalyl chloride can be adapted:
"5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid (5.0 g, 22.3 mmol) and dichloromethane (40 mL) and oxalyl chloride (3.75 g, 29.5 mmol) was added at ambient temperature, then catalytic amount of dimethylformamide (0.5 mL) was added and stirred at ambient temperature for 30 minutes under nitrogen."
This approach, with appropriate modifications, can be used to introduce functionality at the C-5 position of the tetrazole ring, which will serve as the point of attachment for the methylene bridge.
Synthesis of the Pyrazole-4-amine Component
General Methods for Pyrazole Synthesis
The preparation of the pyrazole-4-amine component requires careful control of regioselectivity. Several methods are applicable:
From Hydrazines and Carbonyl Compounds
This classical approach involves:
- Reaction of hydrazine with β-dicarbonyl compounds or α,β-unsaturated carbonyls
- Cyclization to form the pyrazole ring
- Introduction of the amine functionality at the 4-position
Via Modified Japp-Klingemann Reaction
As described in, this approach involves:
"An efficient method for the synthesis of pyrazolo [4,3-b]pyridines has been developed... via a sequence of SNAr and modified Japp–Klingemann reactions... combining the azo-coupling, deacylation and pyrazole ring annulation steps in a one-pot manner."
This methodology can be adapted to synthesize pyrazole derivatives with appropriate substitution patterns.
Specific Procedures for Pyrazole-Amine Synthesis
Two-Step Low-Temperature Method
A promising approach can be adapted from the synthesis of pyrazol-3-amine derivatives:
Step 1: Initial reaction with basic catalyst
"Cool 10 mL of anhydrous tetrahydrofuran to -78°C, add 1.01 mL (2.52 mmol) of n-butyllithium (2.5 mol/L n-hexane solution), and dropwise add 66.5 μL of acetonitrile. After the dropwise addition, 300 mg of ethyl ester derivative in tetrahydrofuran was added dropwise. After dropping, react at -78°C for 3h."
Step 2: Cyclization with hydrazine
"After the completion of the reaction was monitored by TLC, 68.5 μL of concentrated sulfuric acid with a mass fraction of 98% was added. Then slowly add 115 μL (1.89 mmol) of a tetrahydrofuran solution of hydrazine hydrate dropwise, after the dropwise addition is complete, transfer to 80°C for 3 h of reaction."
This procedure offers several advantages including shorter reaction time, higher yield, and simpler operation compared to traditional methods. With appropriate modifications to the starting materials, it could be adapted to synthesize a pyrazole with an amine group at the 4-position.
Pyrazolin-5-one Method
Another approach involves the synthesis of pyrazolin-5-one derivatives:
"The preparation method of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, the method is to combine 3,4-dimethylphenylhydrazine and ethyl acetoacetate. The reflux reaction gives [the product]... mixed reflux reaction is preferably 3-5 hours, most preferably 4 hours."
This method could be modified by using appropriately substituted starting materials to ultimately obtain the desired pyrazole-4-amine structure through subsequent transformations.
Linking the Tetrazole and Pyrazole Components
Strategic Approaches for Component Linking
The critical step in the synthesis involves connecting the tetrazole and pyrazole components via a methylene bridge. Several approaches are viable:
Nucleophilic Substitution
This approach involves:
- Preparation of a tetrazole derivative with a reactive methylene group (e.g., halomethyl)
- Reaction with the pyrazole component under basic conditions
Alkylation Reaction
A procedure adaptable from similar compounds involves:
"Compound (200 mg, 0.68 mmol), potassium carbonate (190 mg, 1.4 mmol) in dimethylformamide (2 mL) and 2-bromo-1-(4-chlorophenyl)ethanone (190 mg, 0.71 mmol) or ethyl 2-bromo acetate (136 mg, 0.81 mmol) was added and stirred at ambient temperature for 1 h. Reaction was monitored by TLC, after the completion of reaction, it was diluted with water (10 mL)."
This N-alkylation procedure could be adapted for connecting the tetrazole and pyrazole components, using either:
- A tetrazole with a halomethyl group at C-5 to alkylate the pyrazole nitrogen
- A pyrazole with a halomethyl group to react with the tetrazole
Formation of the Hydrochloride Salt
The final step involves converting the free base to the hydrochloride salt. While specific procedures for this compound aren't provided in the search results, standard methods for amine hydrochloride formation can be applied:
Standard Salt Formation Procedure
- Dissolve the purified free base in a minimum volume of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate)
- Add a solution of hydrogen chloride (either as gas bubbled through the solution or as a solution in diethyl ether)
- Stir the mixture until precipitation is complete
- Filter the solid, wash with cold solvent, and dry under vacuum
The choice of solvent is crucial and should be selected based on the solubility properties of both the free base and the resulting salt.
Purification Methods
Recrystallization Techniques
For the target compound and its intermediates, recrystallization is an effective purification method. A procedure adaptable from similar compounds involves:
"The crude product was dissolved in isopropanol-water solution with a volume ratio of 2:1, and refluxed for half an hour. Stir and cool to room temperature to precipitate a white solid, and filter to obtain a refined white powder."
This approach provides high purity with relatively simple operations. The specific solvent system may need optimization based on the solubility properties of the target compound.
Chromatographic Purification
Column chromatography represents another effective purification method:
"After the reaction solution was concentrated, 128 mg of a yellow-white solid was directly obtained by column chromatography, and the yield was 61%."
For the target compound, silica gel chromatography with an optimized mobile phase (typically methanol/dichloromethane mixtures) would be suitable for achieving high purity.
Comprehensive Synthetic Routes
Based on the analysis of available synthetic methods, two main routes can be proposed for the preparation of the target compound:
Route A: Tetrazole-First Approach
This synthetic pathway proceeds as follows:
Step 1 : Synthesis of 1-(2-chlorophenyl)-1H-tetrazole from 2-chloroaniline
Step 2 : Functionalization of the tetrazole C-5 position with a halomethyl group
Step 3 : Synthesis of pyrazole-4-amine using optimized conditions
Step 4 : N-alkylation of the pyrazole with the functionalized tetrazole
Step 5 : Formation of the hydrochloride salt
Route B: Pyrazole-First Approach
This alternative pathway proceeds as follows:
Step 1 : Synthesis of pyrazole-4-amine using the two-step low-temperature method
Step 2 : Protection of the amine group if necessary
Step 3 : Synthesis of 1-(2-chlorophenyl)-1H-tetrazole
Step 4 : Linking the components via alkylation of the pyrazole N-1 position
Step 5 : Deprotection if necessary and formation of the hydrochloride salt
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Proposed Synthetic Routes
Optimization Parameters
Several key parameters require optimization for achieving high yields and purities:
Reaction Conditions Optimization
Table 3: Critical Parameters for Key Reactions
Solvent System Selection
The choice of solvent system significantly impacts reaction efficiency and product purity:
- For pyrazole formation: Anhydrous tetrahydrofuran provides optimal results for the low-temperature reaction
- For tetrazole formation: Dichloromethane is effective for reactions with oxalyl chloride
- For linking reactions: Dimethylformamide facilitates nucleophilic substitutions
- For recrystallization: Isopropanol-water (2:1) has proven effective for similar heterocyclic compounds
Characterization Methods
Spectroscopic Analysis
Comprehensive characterization of the target compound requires multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR would show characteristic signals for:
- Aromatic protons of the 2-chlorophenyl group (typically δ 7.0-8.0 ppm)
- Methylene protons linking the tetrazole and pyrazole rings (typically δ 5.0-6.0 ppm)
- Pyrazole ring protons (typically δ 7.0-8.0 ppm)
- Amine protons (typically δ 4.0-5.0 ppm, broad singlet)
¹³C NMR provides additional structural confirmation through signals for the tetrazole, pyrazole, and aromatic carbon atoms.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and fragmentation pattern. For the free base form, the expected molecular ion would be at m/z 276 [M]⁺, while the hydrochloride salt might show different fragmentation patterns.
Infrared Spectroscopy
IR spectroscopy identifies key functional groups:
- N-H stretching from the amine group (3300-3500 cm⁻¹)
- C=N stretching from the tetrazole and pyrazole rings (1600-1700 cm⁻¹)
- C-Cl stretching from the chlorophenyl group (700-800 cm⁻¹)
Physical Characterization
Physical parameters including melting point and elemental analysis provide additional confirmation of structure and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems, which are important in pharmaceutical and agrochemical industries.
Biology: It has shown potential as an antileishmanial and antimalarial agent, with promising results in in vitro and in vivo studies.
Medicine: The compound's pharmacological properties make it a candidate for the development of new therapeutic agents, particularly for infectious diseases.
Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit the growth of pathogens by interfering with essential biological processes, such as DNA synthesis or protein function. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Positional Isomerism of Chlorine
- 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride (C₁₁H₁₃Cl₂N₃): Differs in the position of the chlorine atom (3- vs. 2-chlorophenyl) and includes an ethyl group on the pyrazole ring.
- {[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride: Substitutes chlorine with fluorine at the para position.
Heterocycle Modifications
- This bulky substituent may hinder membrane permeability .
- {[1-(3,5-Dimethoxyphenyl)-1H-tetrazol-5-yl]methyl}(methyl)amine hydrochloride : Introduces methoxy groups, which are electron-donating. This could improve solubility but reduce binding affinity to targets requiring electron-deficient aromatic interactions .
Core Structure Comparisons
*Estimated based on similar compounds.
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups :
- Para-substituted analogs (e.g., 4-fluorophenyl) minimize steric effects .
Pharmacokinetic Implications
- Solubility : The hydrochloride salt form improves aqueous solubility across all analogs, critical for oral bioavailability .
- Metabolic Stability : Tetrazole-containing compounds generally resist oxidative metabolism, but fluorinated analogs (e.g., 4-fluorophenyl) may exhibit longer half-lives due to reduced CYP450 interactions .
Biological Activity
1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride, often referred to as NS-05256, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C10H10ClN5
- CAS Number : 2110523-93-6
- Molecular Weight : 239.67 g/mol
The biological activity of NS-05256 can be attributed to its interaction with various biological targets. Its structure allows it to act on several pathways:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .
- Antioxidant Properties : The presence of the tetrazole moiety in the structure contributes to antioxidant activity. Compounds with similar frameworks have demonstrated enhanced antioxidant properties in various assays (ABTS, FRAP, ORAC) suggesting potential applications in oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies have indicated that pyrazole derivatives can exert anti-inflammatory effects. The introduction of specific substituents at certain positions on the pyrazole ring can enhance these activities significantly .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of NS-05256 and related compounds. The results showed that NS-05256 exhibited a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells while demonstrating minimal toxicity to normal fibroblasts (growth percentage = 80.06%) . This selectivity suggests a promising therapeutic index for targeting cancer cells over healthy tissues.
Case Study 2: Antioxidant Activity
In another investigation, the antioxidant capacity of NS-05256 was assessed using various in vitro models. The results indicated that this compound significantly scavenged free radicals and reduced oxidative stress markers in cellular assays, further supporting its potential role in preventing oxidative damage .
Case Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted that modifications at the N1 position of the pyrazole ring significantly affected biological activity. Compounds with bulky substituents showed reduced anticancer efficacy compared to their smaller counterparts . This finding emphasizes the importance of molecular design in enhancing therapeutic efficacy.
Data Tables
| Activity Type | Cell Line | IC50 (mg/mL) | Growth Inhibition (%) |
|---|---|---|---|
| Anticancer Activity | HepG2 | 73 - 84 | 54.25 |
| Anticancer Activity | HeLa | 73 - 84 | 38.44 |
| Antioxidant Activity | N/A | N/A | Significant |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of precursors and subsequent salt formation. Key factors include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
- Catalysts : Employ palladium or copper catalysts for coupling reactions involving tetrazole and pyrazole rings .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Identifies protons on aromatic rings (δ 6.5–8.5 ppm) and methylene bridges (δ 4.0–5.5 ppm). Coupling patterns resolve tetrazole and pyrazole ring substitutions .
- 13C NMR : Confirms carbon environments, e.g., quaternary carbons in tetrazole rings (~150 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the tetrazole ring .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact .
- Stability Testing : Monitor degradation via HPLC every 3 months; >95% purity is acceptable for most studies .
Advanced Research Questions
Q. How can SHELX software be utilized in the crystallographic analysis of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (100 K) to collect intensity data. SHELXD (for structure solution) and SHELXL (for refinement) are critical .
- Refinement : Apply the following parameters in SHELXL:
- R factor : Aim for <0.05 via iterative least-squares refinement .
- Twinned Data : Use the TWIN command in SHELXL for handling pseudo-merohedral twinning .
- Validation : Check ADDSYM for missed symmetry and PLATON for hydrogen bonding networks .
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay protocols (e.g., MTT for cytotoxicity) .
- Purity Verification : Cross-validate compound purity via HPLC and LC-MS before biological testing .
- Structural Confounders : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl analogs) using SAR models .
Q. What computational methods are recommended for predicting the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). Focus on tetrazole and pyrazole ring orientations .
- DFT Calculations : Analyze electron density maps (Gaussian 09) to identify reactive sites, such as the methylene bridge’s susceptibility to oxidation .
- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess conformational stability in aqueous and lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
